1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Overview
Description
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound . It is a mancude organic heterobicyclic parent .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves several steps. A series of two N-substituted-3 (5)acyl4-ethoxycarbonyl-5 (3)substituted isomeric pyrazoles underwent ring closure with hydrazine and methylhydrazine to give the new anticipated N (1)-or N (2)alkyl-3,7-disubstituted pyrazolopyridazin-4 (5H)ones . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is complex and can be analyzed using various techniques .Chemical Reactions Analysis
The chemical reactions of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one are diverse. For instance, the compound can undergo site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles .Scientific Research Applications
Synthesis and Functionalization
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one compounds are synthesized through photochemical cyclization processes. This synthesis has been a subject of study, demonstrating methods to create 1,3-disubstituted and 1,3,5-trisubstituted derivatives. These compounds can undergo further functionalization, leading to the formation of various other substituted pyrazolo[3,4-d]pyridazines (Kaji et al., 1984).
Antibacterial and Antifungal Activities
Research has highlighted the antimicrobial properties of new pyrazolo[3,4-d]pyridazin derivatives. Specific compounds within this group have shown high antimicrobial activities against a range of Gram-negative and Gram-positive bacteria, as well as fungi, indicating potential uses in developing new antimicrobial agents (Akbas & Í. Berber, 2005).
Pharmaceutical Applications
In the realm of pharmaceutical research, pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives have been studied for their biological activities. For example, some compounds in this category have shown significant anti-inflammatory effects, with minimal ulcerogenic side effects. This indicates their potential as safer anti-inflammatory drugs (El-Tombary, 2013).
Heterocyclic Chemistry and Molecular Design
These compounds play a crucial role in heterocyclic chemistry, offering a versatile scaffold for the design of novel molecules. The structural diversity and potential for modification make them valuable in exploring new chemical spaces and designing compounds with desired biological activities (Donaire-Arias et al., 2022).
properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
CAS RN |
13521-25-0 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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